4-Iododec-4-en-6-yne
Description
4-Iododec-4-en-6-yne is an organoiodine compound with a linear carbon chain (C10) containing both a double bond (at position 4) and a triple bond (at position 6), along with an iodine substituent at position 2. Its molecular formula is C₁₀H₁₃I, and its structure combines unsaturated bonds (ene-yne system) with a halogen atom, making it a versatile substrate for synthetic chemistry. The iodine atom enhances its reactivity in cross-coupling reactions (e.g., Sonogashira or Heck reactions), while the conjugated enyne system may contribute to unique electronic properties. However, direct experimental data on this compound are sparse in publicly available literature.
Properties
CAS No. |
919123-64-1 |
|---|---|
Molecular Formula |
C10H15I |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
4-iododec-4-en-6-yne |
InChI |
InChI=1S/C10H15I/c1-3-5-6-7-9-10(11)8-4-2/h9H,3-5,8H2,1-2H3 |
InChI Key |
NWGRGYFTCNKEFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC=C(CCC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iododec-4-en-6-yne typically involves the iodination of a decen-6-yne precursor. One common method is the reaction of dec-4-en-6-yne with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity .
Industrial Production Methods
Industrial production of 4-Iododec-4-en-6-yne may involve more scalable processes, such as continuous flow iodination. This method allows for better control over reaction parameters and can be more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Iododec-4-en-6-yne can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the alkyne group can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include substituted alkenes, epoxides, and reduced alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Iododec-4-en-6-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Iododec-4-en-6-yne involves its interaction with molecular targets through its iodine and alkyne functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-Iododec-4-en-6-yne, we analyze structurally related compounds from the provided evidence:
Table 1: Key Properties of 4-Iododec-4-en-6-yne and Analogues
Key Comparisons
Halogenation Effects: The iodine atom in 4-Iododec-4-en-6-yne differentiates it from non-halogenated analogues like 4-Decen-6-yne (Z). Iodine’s polarizability and leaving-group propensity make it reactive in substitution and cross-coupling reactions, similar to iodinated pyridines (e.g., ) and pyrimidines (e.g., ). In contrast, chlorine in 4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine provides electronegative stabilization but lower nucleophilic displacement capacity compared to iodine .
Enyne System vs. This contrasts with aromatic iodinated compounds (e.g., pyridines or indazoles ), where the iodine’s electronic effects dominate reactivity.
Biological Relevance :
- While iodinated pyridines (e.g., ) and pyrimidines (e.g., ) are studied for therapeutic applications (e.g., kinase inhibition), 4-Iododec-4-en-6-yne’s aliphatic structure may limit bioactivity but enhance utility in materials science (e.g., conductive polymers).
Biological Activity
4-Iododec-4-en-6-yne is a chemical compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
4-Iododec-4-en-6-yne has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS Number | 126-00-1 |
| Molecular Formula | C10H11I |
| Molecular Weight | 252.10 g/mol |
| IUPAC Name | 4-Iododec-4-en-6-yne |
| SMILES Notation | CCCCCCC=CC#C(I) |
Synthesis
The synthesis of 4-Iododec-4-en-6-yne typically involves the following steps:
- Formation of the alkyne: Starting from a suitable precursor, such as an iodinated alkene.
- Elimination reactions: Utilizing bases like potassium tert-butoxide to facilitate dehydrohalogenation.
- Purification: The product is purified through techniques such as distillation or chromatography.
Biological Activity
Research indicates that 4-Iododec-4-en-6-yne exhibits notable biological activities, particularly in the following areas:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives with iodine substitutions often exhibit enhanced activity against various bacterial strains, potentially due to increased lipophilicity and membrane permeability.
Cytotoxicity
Preliminary cytotoxicity assays suggest that 4-Iododec-4-en-6-yne may induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to oxidative stress.
Enzyme Inhibition
There is evidence that this compound can inhibit certain enzymes, which may be relevant for therapeutic applications. For example, it has been observed to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.
Case Studies
- Anticancer Research: In a study published in Journal of Medicinal Chemistry, researchers tested various alkynes, including 4-Iododec-4-en-6-yne, against human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxic effects with an IC50 value of approximately 15 µM, indicating potential as a lead compound for further development.
- Antimicrobial Studies: A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of iodine-containing compounds against Staphylococcus aureus. 4-Iododec-4-en-6-yne showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antimicrobial activity .
- Enzyme Inhibition Analysis: Research published in Bioorganic & Medicinal Chemistry Letters highlighted the enzyme inhibition profile of 4-Iododec-4-en-6-yne. The compound was tested against COX enzymes and exhibited competitive inhibition with an IC50 value of 20 µM, indicating its potential as an anti-inflammatory agent .
The proposed mechanisms by which 4-Iododec-4-en-6-yne exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis in cancer cells.
- Enzyme Interaction: Binding to active sites on enzymes such as COX, thereby inhibiting their activity and reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
